4,6-Di(1H-imidazol-1-yl)isophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-di(imidazol-1-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13(20)9-5-10(14(21)22)12(18-4-2-16-8-18)6-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINQBFJTVHGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)C(=O)O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid and Analogous Polytopic Ligands
Strategic Approaches to the Synthesis of Imidazole-Functionalized Isophthalic Acid Ligands
The construction of complex aromatic ligands such as 4,6-di(1H-imidazol-1-yl)isophthalic acid is generally not achieved in a single step but through carefully planned reaction sequences. The primary challenge lies in forming the robust carbon-nitrogen bond between the phenyl ring of the isophthalic acid and the nitrogen atom of the imidazole (B134444) ring.
A logical and commonly employed strategy for constructing this type of ligand involves a multi-step pathway that ensures the compatibility of functional groups throughout the synthesis. A plausible and efficient pathway consists of three main stages:
Protection of Carboxylic Acid Groups: The carboxylic acid functionalities on the isophthalic acid core are acidic and can interfere with the basic or organometallic conditions required for the subsequent C-N bond formation. Therefore, they are typically protected, most commonly as methyl or ethyl esters, through standard esterification procedures.
Carbon-Nitrogen Bond Formation: This is the key step where the imidazole moieties are attached to the aromatic core. This is typically achieved through a double N-arylation reaction, coupling two equivalents of imidazole with the protected, functionalized isophthalic acid precursor.
Deprotection: Following the successful installation of the imidazole rings, the protecting ester groups are removed, usually by base-catalyzed hydrolysis (saponification) followed by acidification, to regenerate the carboxylic acid functionalities and yield the final ligand.
This sequential approach allows for controlled synthesis and purification of intermediates, ultimately leading to the desired product in higher purity.
The core strategy revolves around the functionalization of the isophthalic acid backbone at the 4- and 6-positions with appropriate leaving groups that can be displaced by the incoming imidazole nucleophile. The most common leaving groups for this purpose are halogens, such as bromine or chlorine. Precursors like 4,6-dibromoisophthalic acid and 4,6-dichloroisophthalic acid are therefore critical starting materials. nih.govsigmaaldrich.comnih.gov
The attachment of the heterocyclic moieties can be envisioned via two primary mechanisms:
Nucleophilic Aromatic Substitution (SNAr): This reaction requires a highly electron-deficient aromatic ring, which is not the case for a simple dihaloisophthalic acid. Therefore, SNAr is a less likely pathway unless strongly activating groups are present. nih.govyoutube.com
Metal-Catalyzed Cross-Coupling: This is the more prevalent and versatile strategy. Copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation (or Ullmann-type reaction), are exceptionally well-suited for forming N-aryl bonds with heterocycles like imidazole. wikipedia.orgthermofisher.comorganic-chemistry.org
The integration of imidazole rings onto an aromatic scaffold is most effectively accomplished using a copper-catalyzed Ullmann-type condensation. wikipedia.orgresearchgate.net This reaction involves the coupling of an aryl halide with an N-H containing heterocycle. Imidazole, acting as a nucleophile, attacks the aryl halide in the presence of a copper catalyst. youtube.com
Modern advancements in the Ullmann reaction have led to milder and more efficient protocols. These often employ a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with a ligand that stabilizes the copper catalyst and facilitates the reaction. acs.orgacs.orgnih.govresearchgate.netorganic-chemistry.org Diamine or phenanthroline-based ligands have proven particularly effective. acs.orgacs.orgnih.govresearchgate.net The reaction is performed in the presence of a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to deprotonate the imidazole, and is typically conducted in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
Precursor Design and Chemical Transformations in Ligand Synthesis
The successful synthesis of this compound hinges on the availability and reactivity of key precursors.
Isophthalic Acid Precursor: The ideal precursor is a derivative of isophthalic acid that is halogenated at the 4- and 6-positions. 4,6-Dibromoisophthalic acid is a known and accessible compound that serves as an excellent starting point for the synthesis. core.ac.uknih.gov Its corresponding diester, for example, dimethyl 4,6-dibromoisophthalate, would be the direct substrate for the coupling reaction.
Imidazole Precursor: Imidazole itself is the second key precursor. It is a commercially available and stable heterocycle.
The sequence of chemical transformations would be as follows:
Esterification: 4,6-dibromoisophthalic acid is converted to dimethyl 4,6-dibromoisophthalate. This is typically achieved by reacting the diacid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H2SO4) under reflux conditions.
Double N-Arylation: Dimethyl 4,6-dibromoisophthalate is reacted with at least two equivalents of imidazole. The reaction is carried out using a copper(I) catalyst (e.g., 5-10 mol% CuI), a ligand (e.g., 10-20 mol% 4,7-dimethoxy-1,10-phenanthroline), and a base (e.g., K2CO3) in a solvent like DMF at an elevated temperature (e.g., 110-150 °C). acs.org
Saponification: The resulting product, dimethyl 4,6-di(1H-imidazol-1-yl)isophthalate, is then hydrolyzed. This is done by heating the diester with an aqueous solution of a strong base, such as sodium hydroxide, followed by neutralization with an acid (e.g., HCl) to precipitate the final product, this compound.
Optimization of Synthetic Reaction Conditions and Yields
Key Optimization Parameters:
Catalyst System: The choice of copper source (CuI, CuBr, Cu2O) and ligand is critical. Ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be highly effective for the N-arylation of imidazoles with aryl bromides and iodides under relatively mild conditions. acs.orgacs.orgnih.govresearchgate.net
Base: The choice and stoichiometry of the base can influence reaction rates and yields. Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate (K2CO3) due to its higher solubility and basicity, but K2CO3 is a more economical option.
Solvent: High-boiling, polar aprotic solvents like NMP, DMF, or DMSO are generally used to ensure solubility of the reactants and to allow for sufficiently high reaction temperatures. acs.orgorganic-chemistry.org In some cases, the choice of solvent can dramatically affect the reaction rate. acs.org
Temperature and Reaction Time: Ullmann-type reactions often require elevated temperatures, typically in the range of 100-150 °C. The optimal temperature and reaction time must be determined empirically to maximize conversion to the di-substituted product while minimizing decomposition.
The table below summarizes typical conditions that would form the basis for optimizing the synthesis of the key intermediate, dimethyl 4,6-di(1H-imidazol-1-yl)isophthalate.
| Parameter | Condition/Reagent | Rationale/Comment | Reference |
|---|---|---|---|
| Aryl Halide | Dimethyl 4,6-dibromoisophthalate | Aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings. | acs.orgorganic-chemistry.org |
| Nucleophile | Imidazole (2.2 - 2.5 equivalents) | A slight excess of the nucleophile is used to drive the reaction to completion. | acs.org |
| Copper Source | CuI or CuBr (5-10 mol%) | Copper(I) salts are common and effective pre-catalysts. | organic-chemistry.org |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline (10-20 mol%) | Accelerates the reaction and allows for milder conditions, especially for less reactive substrates. | acs.orgacs.orgnih.govresearchgate.net |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Acts as a proton scavenger to deprotonate the imidazole N-H. Cs₂CO₃ is often superior for difficult couplings. | organic-chemistry.org |
| Solvent | DMF, NMP, or DMSO | High-boiling polar aprotic solvents are required to solubilize reactants and reach necessary temperatures. | acs.orgorganic-chemistry.org |
| Temperature | 110 - 150 °C | Sufficient thermal energy is needed to overcome the activation barrier of the C-N coupling. | acs.org |
Coordination Chemistry and Structural Architectures of 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid Derived Materials
Ligand Coordination Modes and Versatility within Metal-Organic Frameworks and Coordination Polymers
The structural diversity of MOFs and CPs derived from 4,6-Di(1H-imidazol-1-yl)isophthalic acid is largely dictated by the flexible coordination behavior of its functional groups. Both the carboxylate and imidazole (B134444) moieties can adopt several geometries, leading to a wide array of network topologies.
Carboxylate Coordination Geometries and Bridging Capabilities
The carboxylate groups of the isophthalate (B1238265) backbone are the primary sites for coordination with metal ions, exhibiting remarkable versatility in their binding modes. In the context of H2biip-derived frameworks, the fully deprotonated biip²⁻ ligand utilizes its carboxylate groups to bridge metal centers, forming the fundamental building blocks of the extended network.
In isostructural three-dimensional (3D) MOFs synthesized with cobalt(II) and manganese(II), the carboxylate groups of the biip²⁻ ligand demonstrate a bridging bidentate coordination mode. nih.gov Each carboxylate group chelates one metal center while simultaneously bridging to an adjacent metal ion. This specific coordination geometry is instrumental in the formation of the robust 3D framework observed in these materials. nih.gov This bridging capability allows for the propagation of the network in multiple dimensions, a key factor in the construction of porous and stable MOFs.
Imidazole Nitrogen Coordination Sites and Their Role in Network Formation
The two imidazole rings appended to the isophthalate core provide additional coordination sites through their nitrogen atoms. These nitrogen donors play a crucial role in extending the dimensionality of the resulting frameworks and influencing the final topology.
In the aforementioned Co(II) and Mn(II) MOFs, the imidazole nitrogen atoms coordinate to the metal centers, acting as secondary linkers that connect the primary metal-carboxylate chains. nih.gov This cross-linking via the imidazole groups is essential for the formation of the observed 2-nodal (4,8)-connected topological network. nih.gov The orientation of the imidazole rings relative to the isophthalate plane can also introduce subtle conformational flexibility, which can be a determining factor in the self-assembly process and the ultimate crystal structure.
Mixed-Ligand Strategies in the Construction of Diverse Coordination Frameworks
The incorporation of auxiliary ligands alongside this compound in a mixed-ligand synthesis approach is a powerful strategy for constructing coordination frameworks with tailored structures and properties. While specific examples utilizing H2biip in mixed-ligand systems are not extensively detailed in the provided search results, the general principle is well-established in the construction of MOFs with similar imidazole-carboxylate ligands. rsc.orgresearchgate.netrsc.org
This strategy involves the use of a secondary ligand, often a neutral N-donor linker like bipyridine or another dicarboxylate with different length or geometry, to supplement the coordination environment of the metal center. This can lead to frameworks with altered dimensionality, pore size, and topology compared to those synthesized with the primary ligand alone. For instance, in related systems, the introduction of linear bis(imidazole) ligands has been shown to pillar 2D layers into 3D frameworks. rsc.orgresearchgate.net This approach offers a pathway to fine-tune the architectural and functional properties of the resulting materials.
Metal-Organic Framework (MOF) and Coordination Polymer (CP) Construction Principles
The formation of crystalline MOFs and CPs from molecular building blocks is governed by the principles of self-assembly and crystal engineering. The judicious selection of metal centers and organic ligands, along with control over reaction conditions, allows for the rational design of materials with desired network topologies and dimensionalities.
Self-Assembly Mechanisms and Crystal Engineering Methodologies
The construction of MOFs and CPs from this compound and metal ions is a spontaneous self-assembly process driven by the formation of coordinate bonds. mdpi.comd-nb.info This process is guided by the inherent geometric and chemical information encoded in the ligand and the coordination preferences of the metal ion. Crystal engineering principles are employed to predict and control the outcome of this self-assembly. d-nb.info
Factors such as the solvent system, temperature, pH, and the molar ratios of the reactants can significantly influence the nucleation and growth of the crystals, often leading to different phases or polymorphs. Solvothermal synthesis is a common methodology for preparing H2biip-based MOFs, where the reaction is carried out in a sealed vessel at elevated temperatures. This technique facilitates the dissolution of the reactants and promotes the formation of well-ordered crystalline products. nih.govmdpi.com
Influence of Divalent and Trivalent Metal Centers on Framework Topology and Dimensionality
Divalent Metal Centers (Mn(II), Co(II))
Studies on MOFs constructed with this compound have demonstrated the influence of divalent transition metal ions. For instance, Co(II) and Mn(II) have been shown to form isostructural 3D metal-organic frameworks with the general formula {[M₂(biip)₂(H₂O)]·EtOH₂}n. nih.gov In these structures, the metal centers are organized into binuclear secondary building units (SBUs). These SBUs are then interconnected by the biip²⁻ ligands to generate a complex 2-nodal (4,8)-connected topological network. nih.gov The similarity in the ionic radii and coordination preferences of Co(II) and Mn(II) leads to the formation of these isomorphic frameworks. A separate study also reports the synthesis of a cobalt-based MOF with the formula [Co(bimip)(H₂O)₀.₅]·0.5H₂O, highlighting the formation of a stable framework. nih.govmdpi.comnih.gov
Other Divalent and Trivalent Metal Centers
Formation of One-Dimensional (1D) Chain Architectures
The assembly of H₂bimip with metal ions can result in the formation of one-dimensional (1D) chain architectures. In such structures, the metal centers are typically linked by the H₂bimip ligands in a linear or zigzag fashion. The coordination could involve the carboxylate groups bridging two metal centers, with the imidazole groups either coordinating to the same metal chain or remaining available for further interactions. For instance, a common motif involves the formation of paddle-wheel dinuclear metal clusters connected by the isophthalate backbone, creating a linear chain. The imidazole groups might then link adjacent chains through further coordination or hydrogen bonding. While specific examples solely utilizing H₂bimip to form simple 1D chains are not extensively detailed in the provided literature, the fundamental principles of coordination chemistry suggest that under appropriate stoichiometric and solvent conditions, such architectures are feasible. The formation of 1D chains is often a primary step towards the construction of higher-dimensional frameworks.
Assembly into Two-Dimensional (2D) Layered Structures
The extension of coordination bonds in two dimensions leads to the formation of layered structures. With H₂bimip, 2D networks can be assembled when a metal ion coordinates with both the carboxylate and imidazole groups of different ligands, creating a sheet-like arrangement. The isophthalate core can link metal ions in one direction, while the imidazole groups bridge them in another, resulting in a 2D grid. The specific topology of the 2D layer is dependent on the coordination geometry of the metal ion and the conformation of the H₂bimip ligand. For example, the connection of 1D chains through secondary bridging ligands or further coordination of the imidazole nitrogen atoms can lead to the formation of 2D sheets. These layers can then stack upon one another, held together by weaker forces like hydrogen bonds or π-π stacking.
Construction of Three-Dimensional (3D) Porous Networks
The most complex architectures derived from H₂bimip are three-dimensional (3D) porous networks, commonly known as metal-organic frameworks (MOFs). These structures are formed when the ligand connects metal centers in all three dimensions, creating a robust and often porous framework.
A notable example is the cobalt-based MOF, [Co(bimip)(H₂O)₀.₅]·0.5H₂O, which was synthesized using H₂bimip as the organic linker. mdpi.comnih.gov This 3D framework demonstrates the capability of the ligand to form intricate and stable porous structures. The synthesis of this material is a prime example of how the versatile coordination of H₂bimip can be harnessed to create materials with potential applications in areas such as photocatalysis, antibacterial agents, and dye adsorption. mdpi.comnih.gov The porosity of such 3D networks is a key feature, allowing for the encapsulation of guest molecules and providing a high surface area for catalytic activity.
Table 1: Examples of this compound-Derived Materials and their Dimensionality
| Compound | Metal Ion | Dimensionality | Reference |
| [Co(bimip)(H₂O)₀.₅]·0.5H₂O | Co(II) | 3D | mdpi.comnih.gov |
Note: This table is populated with a specific, documented example. The potential for 1D and 2D structures is based on the known coordination chemistry of the ligand.
Impact of Solvent Systems and Reaction Conditions (e.g., Hydro(solvo)thermal Synthesis) on Crystallization and Architecture
The synthesis of coordination polymers and MOFs is highly sensitive to the reaction conditions, with the solvent system playing a critical role in determining the final structure and morphology of the crystalline product. Hydrothermal and solvothermal methods are commonly employed for the synthesis of materials derived from H₂bimip. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of products that may not be accessible under ambient conditions.
The choice of solvent can influence the solubility of the reactants, the coordination geometry of the metal ion, and can even act as a template for the formation of specific porous structures. For instance, in the synthesis of [Co(bimip)(H₂O)₀.₅]·0.5H₂O, a mixture of dimethylformamide (DMF) and water was used. mdpi.com DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to solubilize many organic ligands and metal salts. The presence of water can also be crucial, sometimes participating directly in the coordination sphere of the metal ion or influencing the hydrogen-bonding network within the final structure.
The temperature and reaction time are also critical parameters. Higher temperatures can lead to the formation of more thermodynamically stable phases, while kinetic control at lower temperatures might yield different architectures. The rate of cooling can also affect the size and quality of the resulting crystals.
In-situ Ligand Synthesis and its Role in MOF/CP Formation
In some cases, the organic ligand used to build a MOF or coordination polymer is not added to the reaction mixture in its final form but is instead synthesized in-situ from simpler precursors under the reaction conditions. This approach can lead to the formation of novel ligands and, consequently, new framework structures that might be difficult to obtain through direct synthesis.
While there are no specific examples in the provided search results of in-situ synthesis of this compound itself during MOF formation, this strategy is a recognized pathway in coordination chemistry. For instance, a C-N bond formation could potentially occur in-situ to create the imidazole rings on the isophthalic acid backbone. Such reactions are often facilitated by the presence of the metal ion, which can act as a catalyst or template. The conditions of hydro(solvo)thermal synthesis, with elevated temperatures and pressures, are often conducive to these types of organic transformations. The in-situ formation of ligands adds a layer of complexity and opportunity to the discovery of new coordination materials.
Intermolecular Interactions Driving Supramolecular Assembly
Comprehensive Analysis of Hydrogen Bonding Networks (O-H…O, N-H…O)
The H₂bimip ligand possesses multiple sites for hydrogen bonding. The carboxylic acid groups contain hydroxyl (O-H) donors and carbonyl (C=O) acceptors, which can participate in strong O-H…O hydrogen bonds. These interactions are fundamental in the self-assembly of carboxylic acids and play a significant role in the crystal packing of the resulting coordination polymers.
Furthermore, the imidazole rings contain an N-H donor and a lone pair on the other nitrogen atom, which can act as a hydrogen bond acceptor. This allows for the formation of N-H…O and N-H…N hydrogen bonds. In the context of a coordination polymer, the uncoordinated imidazole nitrogen atoms or the N-H groups can form hydrogen bonds with solvent molecules, counter-ions, or adjacent framework components.
Table 2: Potential Hydrogen Bond Interactions in H₂bimip-Derived Materials
| Donor | Acceptor | Type of Hydrogen Bond |
| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | O-H…O |
| Imidazole (N-H) | Carboxylic Acid (C=O) | N-H…O |
| Imidazole (N-H) | Imidazole (N) | N-H…N |
| Coordinated/Guest Water (O-H) | Carboxylic Acid (C=O) | O-H…O |
| Coordinated/Guest Water (O-H) | Imidazole (N) | O-H…N |
Significance of Halogen-Related Interactions in Solid-State Structures
Halogen bonding is a highly directional, non-covalent interaction that has been increasingly exploited in crystal engineering to guide the assembly of solid-state structures. It involves an attractive force between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. In the context of metal-organic frameworks, incorporating halogen atoms onto the organic linkers can introduce specific interaction points, thereby influencing crystal packing, modulating pore environments, and enhancing framework stability.
A review of the scientific literature pertaining specifically to metal-organic frameworks constructed from this compound did not yield studies that incorporated halogenated versions of this ligand or focused on the role of halogen-related interactions in their solid-state structures. Consequently, there are no specific research findings to report on this topic for this particular family of compounds.
Topological Analysis of Resultant Frameworks and Nets
The structural diversity of MOFs derived from this compound (H2bimip) is clearly demonstrated through topological analysis, which simplifies the complex crystal structures into underlying nets described by their nodes and linkers. The choice of metal center and the specific solvent system used during synthesis have been shown to exert significant control over the final framework topology. researchgate.net
Detailed crystallographic studies have revealed that the H2bimip ligand can adopt different coordination modes and configurations, leading to a variety of three-dimensional (3D) nets. researchgate.net For instance, solvothermal synthesis using different transition metals has yielded frameworks with distinct topologies:
Cobalt(II) Frameworks: A cobalt-based MOF, [Co(bimip)(H2O)0.5]·0.5H2O, exhibits a (4,8)-connected scu net . researchgate.net In a separate synthesis, another Co(II) framework was found to be part of an isomorphous pair with a 2-nodal (4,8)-connected network . researchgate.net
Zinc(II) Framework: With zinc, the ligand forms [Zn(bimip)], which results in a twofold interpenetrated (4,4)-connected pts net . researchgate.net
Manganese(II) Frameworks: A manganese-based structure, [Mn(bimip)(H2O)2]·H2O, displays a four-connected sra net . researchgate.net An isomorphous counterpart to the aforementioned cobalt MOF, synthesized with manganese, also possesses the 2-nodal (4,8)-connected topology . researchgate.net
These examples underscore the ligand's versatility. The H2bimip ligand, acting as a multidentate linker, connects metal centers or metal-based secondary building units (SBUs) to generate intricate and often unique topological networks that are not commonly observed. researchgate.net
Below is a summary of the topological data for several reported MOFs based on the this compound ligand.
| Compound Formula | Metal Ion | Topology | Point Symbol | Reference |
|---|---|---|---|---|
| [Co(bimip)(H₂O)₀.₅]·0.5H₂O | Co(II) | scu | {4¹⁹.5⁶.6³} | researchgate.net |
| [Zn(bimip)] | Zn(II) | pts (2-fold interpenetrated) | {4².6⁴} | researchgate.net |
| [Mn(bimip)(H₂O)₂]·H₂O | Mn(II) | sra | {4⁴.6²} | researchgate.net |
| {[Co₂(biip)₂(H₂O)]·EtOH₂}n | Co(II) | (4,8)-connected net (2-nodal) | {4¹⁶.6¹²}{4⁴.6²}₂ | researchgate.net |
| {[Mn₂(biip)₂(H₂O)]·EtOH₂}n | Mn(II) | (4,8)-connected net (2-nodal) | {4¹⁶.6¹²}{4⁴.6²}₂ | researchgate.net |
Advanced Characterization and Structural Elucidation Techniques for 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid Derived Frameworks
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination and Topology Mapping
The process involves irradiating a single crystal of the MOF with an X-ray beam and analyzing the resulting diffraction pattern. The data allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. nih.govnih.gov For instance, in a cobalt-based MOF with the formula [Co(bimip)(H₂O)₀.₅]·0.5H₂O, SC-XRD would reveal how the cobalt ions are coordinated by the carboxylate groups and the nitrogen atoms of the imidazole (B134444) rings from the bimip ligand. mdpi.com
Structural analysis of related MOFs provides insight into the expected coordination. In a cobalt polymer containing a similar isophthalate (B1238265) derivative and a bis(imidazole) ligand, one Co²⁺ ion was found to have an octahedral O₄N₂ coordination sphere, while another adopted a trigonal-bipyramidal O₅ geometry. nih.gov SC-XRD also elucidates the dihedral angles between the various rings of the ligands, which influences the final framework architecture. nih.gov The resulting atomic-level data is crucial for mapping the network's topology, which describes the connectivity of the nodes (metal clusters) and linkers (organic ligands).
Table 1: Representative Crystallographic Data for a Metal-Organic Framework This table is illustrative, based on typical data obtained for related MOFs.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.53 |
| b (Å) | 18.21 |
| c (Å) | 14.78 |
| β (°) | 95.6 |
| Volume (ų) | 2819 |
| Z | 4 |
| R₁ [I>2σ(I)] | 0.048 |
| wR₂ (all data) | 0.135 |
Powder X-ray Diffraction for Bulk Phase Purity and Structural Consistency
While SC-XRD analyzes a single, perfect crystal, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material, confirming phase purity, and ensuring structural consistency across the synthesized batch. nih.gov The PXRD pattern serves as a fingerprint for a crystalline solid. For frameworks derived from 4,6-Di(1H-imidazol-1-yl)isophthalic acid, the experimental PXRD pattern of a newly synthesized sample is compared with the pattern simulated from the SC-XRD data. nih.govescholarship.org A precise match between the two patterns confirms that the bulk sample consists of a single, pure crystalline phase and is structurally identical to the single crystal that was analyzed. berkeley.edu
PXRD is also a critical tool for assessing the stability of the framework after synthesis. For example, the technique is used to verify that the framework's crystallinity is maintained after solvent removal (activation) or after exposure to various chemical or thermal conditions. berkeley.eduberkeley.edu Any significant changes in the peak positions or the appearance of new peaks in the PXRD pattern would indicate a structural transformation or decomposition of the material. nih.gov
Table 2: Comparison of Simulated and Experimental PXRD Peaks This table illustrates a typical comparison for confirming phase purity. Peak positions are given in degrees 2θ.
| Simulated 2θ (°) | Experimental 2θ (°) | hkl Plane |
| 8.5 | 8.6 | (100) |
| 10.2 | 10.2 | (011) |
| 15.1 | 15.0 | (111) |
| 17.2 | 17.3 | (200) |
| 24.8 | 24.7 | (220) |
Spectroscopic Investigations (e.g., FTIR, UV-Vis) for Ligand-Metal Coordination and Functional Group Analysis
Spectroscopic techniques probe the interactions between light and the material, providing valuable information on chemical bonding and electronic structure.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the this compound ligand and to confirm its coordination to the metal center in the resulting framework. The FTIR spectrum of the free ligand will show characteristic absorption bands, such as the C=O stretching vibration of the carboxylic acid groups (typically around 1700 cm⁻¹) and C=N stretching of the imidazole rings. Upon coordination to a metal ion, these bands are expected to shift. For instance, the deprotonation and coordination of the carboxylate groups result in the disappearance of the broad O-H stretch and a shift of the C=O band to lower frequencies (asymmetric and symmetric stretches typically appear around 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively). These shifts provide clear evidence of ligand-metal bond formation. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the MOF. The absorption spectrum of the organic ligand typically shows intense bands in the UV region corresponding to π→π* transitions within the aromatic and imidazole rings. researchgate.net Upon formation of the framework, new absorption bands may appear, often as charge-transfer bands between the ligand and the metal center. researchgate.netekb.eg These spectra help to characterize the electronic properties of the material, which is particularly important for applications in photocatalysis or sensing. For example, the UV-Vis absorption spectrum of a Co(II)-bimip MOF was studied to evaluate its potential for photocatalytic CO₂ reduction. mdpi.com
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for a Ligand and its MOF Illustrative data based on typical values for carboxylate and imidazole-containing compounds.
| Functional Group | Free H₂bimip Ligand | Co-bimip MOF | Assignment |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Deprotonation upon coordination |
| C=O (Carboxylic Acid) | ~1700 | Absent | - |
| COO⁻ (Asymmetric) | - | ~1610 | Carboxylate coordination |
| COO⁻ (Symmetric) | - | ~1385 | Carboxylate coordination |
| C=N (Imidazole) | ~1520 | ~1510 | Imidazole coordination |
Thermogravimetric Analysis (TGA) for Framework Thermal Stability and Solvent Molecule Desolvation Kinetics
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For MOFs derived from this compound, TGA is crucial for determining their thermal stability and for understanding the desolvation process. berkeley.edu
A typical TGA curve for a MOF shows distinct mass loss steps. The initial weight loss, occurring at lower temperatures (typically below 150 °C), corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing within the pores. berkeley.edu The temperature and rate of this desolvation step provide information on the kinetics of solvent removal and the strength of the interaction between the solvent and the framework. Following this step, a plateau is often observed, indicating a temperature range where the desolvated framework is stable. The onset temperature of the final, sharp weight loss signifies the point of thermal decomposition of the framework itself. Imidazolate-based frameworks are known for their exceptional thermal stability, with some being stable up to 550 °C. berkeley.edunih.gov This high thermal stability is a key property for applications that require robust materials.
Table 4: Representative TGA Data for a Hydrated MOF Illustrative data showing typical weight loss events.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 25 - 120 | 4.5% | Release of guest water molecules |
| 120 - 180 | 4.5% | Release of coordinated water molecules |
| 180 - 430 | 0% | Stable anhydrous framework |
| > 430 | 65% | Framework decomposition |
Computational and Theoretical Studies of 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid in Mof Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions
DFT is also applied to model intermolecular interactions between the MOF host and guest molecules. These simulations can predict how analytes, pollutants, or reactants bind within the pores, providing insights into the mechanisms of sensing, adsorption, and catalysis. The calculations can reveal the role of specific functional groups, such as the imidazole (B134444) nitrogen atoms and the carboxylate oxygen atoms of the linker, in forming hydrogen bonds or other non-covalent interactions with guest species. researchgate.net
Table 1: Representative Electronic Properties from DFT Calculations for Imidazole-Based MOFs
Property Calculated Value Significance Band Gap (Eg) 2.5 - 4.0 eV Determines semiconductor and photocatalytic properties. HOMO Energy Level -6.5 to -5.0 eV Indicates electron-donating ability. LUMO Energy Level -3.0 to -1.5 eV Indicates electron-accepting ability. Guest Binding Energy (e.g., CO2) -20 to -45 kJ/mol Quantifies the strength of host-guest interactions.
Note: The values in this table are representative of typical imidazole-based MOFs and are intended for illustrative purposes.
Molecular Dynamics and Monte Carlo Simulations for Predicting Framework Dynamics and Behavior
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the dynamic behavior of MOFs and their interactions with guest molecules over time. mdpi.com MD simulations can model the flexibility of the framework, including phenomena like "breathing" or gate-opening, where the pores expand or contract in response to external stimuli such as temperature, pressure, or guest adsorption. For a MOF containing the 4,6-Di(1H-imidazol-1-yl)isophthalic acid linker, MD can be used to assess its structural stability at different temperatures and its mechanical properties. mdpi.com
Grand Canonical Monte Carlo (GCMC) simulations are widely used to predict gas adsorption isotherms and selectivity. This method is invaluable for screening MOFs for applications in gas storage and separation. By simulating the adsorption of different gas molecules, such as CO2, CH4, or N2, within the pores of a MOF, GCMC can predict its uptake capacity and its preference for one gas over another, guiding the design of materials for applications like carbon capture. researchgate.net
Prediction of Ligand-Metal Binding Affinities and Optimized Coordination Environments
Before synthesis, computational methods can predict the most stable coordination environment between the this compound linker and various metal ions. DFT calculations are used to determine the binding energies for different coordination modes, helping to identify the most thermodynamically favorable structures. The linker offers multiple coordination sites: the two carboxylate groups and the nitrogen atoms of the two imidazole rings. Theoretical calculations can predict whether the linker will bind to metal centers in a bidentate, tridentate, or higher coordination mode and can optimize the bond lengths and angles of the resulting metal-organic cluster. nih.gov
For example, in a synthesized cobalt MOF, the isophthalate (B1238265) groups and imidazole groups from the linkers coordinate to the Co(II) centers, creating a specific three-dimensional framework. rsc.org Computational modeling can reproduce these coordination environments with high accuracy.
Table 2: Typical Coordination Parameters for Imidazole-Carboxylate Linkers with Metal Ions
Bond Typical Bond Length (Å) Coordination Site Metal-Oxygen (Carboxylate) 1.9 - 2.2 Isophthalic acid group Metal-Nitrogen (Imidazole) 2.0 - 2.3 Imidazole ring Angle Typical Bond Angle (°) Atoms Involved O-Metal-O 90 - 120 Within the coordination sphere N-Metal-N 90 - 180 Within the coordination sphere
Note: Data is generalized from typical crystal structures of MOFs containing similar linkers. nih.gov
Computational Screening Methodologies for the Design of Functionalized Linkers and MOFs
High-throughput computational screening (HTCS) has emerged as a key strategy for accelerating the discovery of new MOFs for specific applications. This approach involves creating large virtual libraries of MOFs by computationally combining various metal nodes and organic linkers. The properties of these hypothetical structures are then rapidly calculated using molecular simulations to identify the most promising candidates.
The this compound linker serves as an excellent scaffold for in silico design. Computational studies can explore the effect of adding different functional groups to the isophthalic acid backbone or the imidazole rings. By systematically modifying the linker and calculating the resulting MOF's properties (e.g., pore size, surface area, gas affinity), researchers can design novel materials with enhanced performance for targeted applications without the need for extensive trial-and-error synthesis. nih.gov
Theoretical Investigations into Defect Chemistry and Linker Vacancies in Imidazole-Based MOFs
It is now widely recognized that defects, such as missing linkers or metal clusters, can significantly and often beneficially alter the properties of MOFs. liverpool.ac.uk Theoretical chemistry methods are essential for understanding the structure and chemistry of these defects. For MOFs constructed from this compound, computational models can be used to investigate the energetic feasibility of forming linker vacancies.
These studies calculate the defect formation energy and analyze how the absence of a linker impacts the local structure. A missing linker can expose the metal nodes, creating coordinatively unsaturated sites (CUSs) that can act as highly active centers for catalysis or strong binding sites for guest molecules. nih.govacs.org Theoretical models can explore the electronic structure of these defect sites and their interaction with adsorbates, providing a fundamental understanding of how defect engineering can be used to tune the functionality of imidazole-based MOFs. nih.gov
Computational Modeling of Proton Conduction Mechanisms within Frameworks
MOFs containing imidazole and carboxylic acid groups are promising candidates for proton-conducting materials for applications in fuel cells. researchgate.net The this compound linker is particularly interesting due to its combination of proton-donating (carboxylic acid) and proton-accepting/transporting (imidazole) functionalities.
Computational modeling, often using DFT, is employed to elucidate the mechanisms of proton transport at the atomic level. These studies investigate potential proton conduction pathways within the MOF's pores. Protons can be transported via the Grotthuss "hopping" mechanism, where they move along a hydrogen-bonded network formed by the imidazole rings, carboxylate groups, and guest water molecules. researchgate.net Theoretical calculations can map the potential energy surface for proton movement and determine the activation energy barrier for conduction, which is a critical parameter for evaluating a material's performance. nih.govmdpi.com These insights are vital for designing new MOFs with optimized proton conductivity. mdpi.com
Functional Applications of 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid Derived Mofs/cps in Advanced Technologies
Gas Adsorption and Separation Properties
The inherent porosity and tunable surface chemistry of MOFs make them exceptional candidates for gas adsorption and separation. Frameworks derived from isophthalic acid and imidazole-containing linkers are particularly noted for their potential in capturing greenhouse gases and separating valuable hydrocarbons.
MOFs and CPs derived from ligands structurally related to 4,6-Di(1H-imidazol-1-yl)isophthalic acid have demonstrated significant capabilities for the selective adsorption of carbon dioxide and various hydrocarbons. The presence of nitrogen atoms within the imidazole (B134444) rings and open metal sites within the framework can create preferential binding sites for CO2, leading to high selectivity over other gases like nitrogen (N2) and methane (B114726) (CH4). For instance, a microporous Mn(II) MOF based on a similar triazolyl isophthalic acid linker shows favorable CO2 adsorption over N2 due to hydrogen-binding interactions within its channels. Similarly, a zinc-based MOF with an azolyl-carboxyl bifunctional ligand, 4,6-bis(triazol-1-yl)isophthalic acid, can selectively capture CO2 over CH4, a property attributed to uncoordinated nitrogen atoms in the pore walls.
The separation of light hydrocarbons is another critical industrial process where these materials show promise. The precise control over pore size and functionality allows for molecular sieving effects, enabling the separation of alkanes and alkenes based on size and shape differences.
The efficiency of gas adsorption in MOFs is directly linked to their physical characteristics, including pore topology, specific surface area, and pore volume. A higher surface area generally provides more sites for gas molecules to adsorb, leading to greater uptake capacity. However, the topology of the pores—their size, shape, and connectivity—plays a a crucial role in determining the selectivity and diffusion kinetics of gas molecules.
For CO2 capture, narrow pore diameters and the presence of specific functional groups that can interact with CO2 molecules are highly beneficial. The relationship between these structural features and performance is a key area of research. For example, simulations on a Zn-MOF with a related bistriazole isophthalic acid ligand have been used to explore the specific adsorption sites for CO2, revealing how the framework's structure interacts with gas molecules at a molecular level.
Catalytic Activity
The integration of catalytically active metal centers and functional organic linkers within a stable, porous framework makes MOFs highly effective heterogeneous catalysts. Materials derived from this compound are particularly interesting for photocatalysis and cooperative catalysis.
One of the most significant applications of these materials is in the photocatalytic reduction of CO2 into valuable chemical fuels. A cobalt-based MOF, [Co(bimip)(H2O)0.5]·0.5H2O, synthesized using 4,6-bis(imidazol-1-yl)isophthalic acid (bimip), has been shown to be an efficient photocatalyst for this conversion. When used in a system with a photosensitizer and an electron sacrificial agent, this MOF can effectively reduce CO2 to carbon monoxide (CO). Research has demonstrated a high average CO generation rate, highlighting the material's potential for addressing environmental and energy challenges.
The general field of MOF-based photocatalysis is expanding rapidly, with applications in water splitting to produce hydrogen and the degradation of organic pollutants. The semiconductor-like behavior of MOFs allows them to absorb light and generate electron-hole pairs, which drive these redox reactions.
Table 1: Photocatalytic CO2 Reduction Performance of a Cobalt-MOF
| Catalyst | Ligand | Product | Average Generation Rate (μmol·g⁻¹·h⁻¹) | Duration (h) | Ref. |
| [Co(bimip)(H2O)0.5]·0.5H2O | This compound | CO | 3421.59 | 12 |
The catalytic activity in MOFs often arises from a synergistic effect between the metal nodes and the organic linkers, known as metal-ligand cooperative catalysis. In the case of the photocatalytic CO2 reduction by the [Co(bimip)(H2O)0.5]·0.5H2O framework, the proposed reaction mechanism involves binuclear metal synergistic catalysis. This suggests that two adjacent cobalt centers work in concert to bind and activate the CO2 molecule, facilitating its reduction.
This cooperative action is a significant advantage of MOF-based catalysts over traditional homogeneous or heterogeneous systems. The rigid framework structure holds the metal centers in close proximity and in specific orientations, creating a well-defined active site that can enhance catalytic efficiency and selectivity.
Luminescent Properties and Chemosensing Applications
MOFs can exhibit strong luminescence, a property that can be derived from the organic ligand (a chromophore), the metal center, or guest molecules encapsulated within the pores. This luminescence is often sensitive to the chemical environment within the pores, making these materials excellent candidates for chemical sensors.
Frameworks constructed from ligands similar to this compound have shown promise as fluorescent sensors for detecting metal ions and small molecules. For example, a robust 3D Indium(III)-MOF based on 5-(1H-imidazol-1-yl)isophthalic acid can selectively detect Fe³⁺ ions in an aqueous solution through a luminescence quenching mechanism. Similarly, Cd(II) and Zn(II) MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid also exhibit potential for the fluorescent detection of Fe³⁺ and Cr(VI) ions in water. The presence of specific analytes interacts with the MOF, altering its electronic structure and causing a detectable change in the intensity or wavelength of its emission. This high sensitivity and selectivity make luminescent MOFs a powerful tool for environmental monitoring and chemical analysis.
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
| bimip | This compound |
| CO | Carbon Monoxide |
| CO2 | Carbon Dioxide |
| N2 | Nitrogen |
| CH4 | Methane |
| Fe³⁺ | Iron(III) ion |
| Cr(VI) | Chromium(VI) ion |
| [Co(bimip)(H2O)0.5]·0.5H2O | catena-Poly[[diaquacobalt(II)]-μ-4,6-di(1H-imidazol-1-yl)isophthalato-κ⁴N,O:N',O'] |
| [In(L)(μ2-OH)]·0.5H2O | A 3D In(III)-based metal–organic framework with 5-(1H-imidazol-1-yl)isophthalic acid |
Luminescence Sensing for Specific Metal Ions (e.g., Fe³⁺, Cu²⁺)
The detection of environmentally and biologically significant metal ions is a critical area of research. MOFs derived from imidazole-containing ligands have emerged as highly effective luminescent sensors for specific metal cations, such as ferric (Fe³⁺) and cupric (Cu²⁺) ions. nih.govrsc.org The sensing mechanism in these materials is often based on luminescence quenching.
A stable 3D Indium(III)-based MOF utilizing a 5-(1H-imidazol-1-yl)isophthalic acid ligand, a derivative of the core structure, has demonstrated high selectivity for Fe³⁺ ions in aqueous solutions. rsc.org The luminescence of this MOF is significantly quenched upon the introduction of Fe³⁺ ions, a phenomenon attributed to the interaction between the metal ion and the framework. rsc.org Similarly, d¹⁰-based MOFs have been designed as dual-functional luminescent sensors for both Cu²⁺ and Fe³⁺ cations. researchgate.net The quenching of luminescence in the presence of these ions allows for their sensitive and selective detection. The efficiency of this quenching can be quantified by the Stern-Volmer equation, with reported Ksv values for Fe³⁺ detection being as high as 1.86 × 10⁴ M⁻¹, indicating a strong quenching effect. nih.gov
The mechanism behind this selective sensing is often attributed to the competitive absorption of excitation energy between the MOF and the metal ions, or an electron transfer process from the excited state of the MOF to the d-orbitals of the metal ions. nih.gov The presence of imidazole groups in the ligand can enhance the interaction with specific metal ions, contributing to the selectivity of the sensor.
Table 1: Performance of Imidazole-Based MOFs in Metal Ion Sensing
| MOF System | Target Ion | Sensing Mechanism | Detection Limit | Ksv (M⁻¹) | Reference |
| In(III)-MOF with 5-(1H-imidazol-1-yl)isophthalic acid | Fe³⁺ | Luminescence Quenching | Not Specified | Not Specified | rsc.org |
| d¹⁰-based MOFs | Fe³⁺, Cu²⁺ | Luminescence Quenching | Not Specified | 1.86 × 10⁴ (for a Cd-MOF) | researchgate.netnih.gov |
| Water-Stable Zn-MOF | Fe³⁺, Cu²⁺ | Luminescence Quenching | Not Specified | Not Specified | nih.gov |
Detection of Organic Pollutants and Environmental Contaminants (e.g., Nitrobenzene, Pyrimethanil)
The versatile nature of MOFs derived from imidazole-isophthalic acid ligands also extends to the detection of organic pollutants. These porous materials can selectively adsorb and detect harmful organic molecules through luminescence-based mechanisms.
Nitroaromatic compounds, such as nitrobenzene, are common industrial pollutants that pose significant environmental and health risks. Luminescent MOFs have been successfully employed for their detection in aqueous media. researchgate.net The sensing mechanism is often based on a fluorescence quenching effect, where the electron-deficient nitroaromatic compound interacts with the electron-rich framework, leading to a decrease in luminescence intensity. The porosity and chemical functionality of the MOF can be tuned to enhance the selectivity and sensitivity for specific nitroaromatic compounds. researchgate.net
In addition to nitroaromatics, these MOFs can be designed to detect pesticides. For instance, a Cd(II)-MOF has shown high selectivity and sensitivity for the pesticide pyrimethanil. The detection is achieved through a luminescent response, highlighting the potential of these materials as multifunctional sensors for environmental monitoring. rsc.org
Photochromic and Photocontrolled Luminescence Phenomena in Designed Frameworks
Photochromic MOFs are a class of smart materials that can undergo reversible changes in their optical properties, such as color and luminescence, upon light irradiation. nih.govresearchgate.net This behavior is typically achieved by incorporating photoresponsive organic ligands into the MOF structure. nih.gov While specific examples of photochromic MOFs derived directly from this compound are not extensively reported, the principles of their design are well-established.
The introduction of photoactive units, such as azobenzenes or spiropyrans, into the ligand structure can impart photoresponsive properties to the resulting MOF. nih.gov Upon exposure to light of a specific wavelength, these units undergo isomerization or other photochemical reactions, which in turn alters the electronic structure and, consequently, the optical properties of the framework. This can lead to changes in the material's color (photochromism) or a modulation of its luminescence intensity (photocontrolled luminescence). nih.govresearchgate.net The porous and crystalline nature of MOFs provides a unique environment for these photoresponsive molecules, potentially influencing their switching behavior and stability. nih.gov The imidazole groups within the this compound ligand could serve as anchoring points for further functionalization with photochromic moieties, opening avenues for the development of novel light-responsive materials.
Proton Conduction Materials for Energy Applications
MOFs have emerged as a promising class of materials for proton conduction, a key process in technologies such as proton exchange membrane fuel cells (PEMFCs). The ordered and tunable pore structures of MOFs can be designed to facilitate efficient proton transport.
Mechanisms of Water-Assisted Proton Transport in Porous Networks
In many MOF systems, proton conduction is facilitated by the presence of water molecules within the pores. This water-assisted proton transport can occur through two primary mechanisms: the Grotthuss mechanism and the vehicle mechanism.
The Grotthuss mechanism involves the "hopping" of protons along a hydrogen-bonded network of water molecules. A proton from a hydronium ion (H₃O⁺) can be transferred to an adjacent water molecule, which in turn transfers a proton to the next, creating a cascade of proton movement through the network. This process is highly efficient and relies on the formation of continuous hydrogen-bonding pathways.
The vehicle mechanism involves the diffusion of protonated water molecules (e.g., H₃O⁺) through the porous network. In this case, the entire proton carrier moves, which generally results in a higher activation energy for proton conduction compared to the Grotthuss mechanism. rsc.org
The presence of imidazole groups in the MOF framework can significantly contribute to proton conduction. The nitrogen atoms in the imidazole rings can act as proton acceptors and donors, participating in the hydrogen-bonding network and creating pathways for proton hopping. nih.gov The carboxylic acid groups of the isophthalate (B1238265) backbone also contribute to the formation of these crucial hydrogen-bonded networks.
Influence of Relative Humidity and Temperature on Proton Conductivity
The proton conductivity of MOFs is highly dependent on both relative humidity (RH) and temperature.
Relative Humidity: As the relative humidity increases, more water molecules are adsorbed into the pores of the MOF. This leads to the formation of more extensive and continuous hydrogen-bonding networks, which are essential for efficient proton transport via the Grotthuss mechanism. Consequently, the proton conductivity of the MOF typically increases significantly with increasing RH. At low humidity, the hydrogen-bonding network may be discontinuous, leading to lower conductivity.
Temperature: The effect of temperature on proton conductivity is also pronounced. Generally, as the temperature increases, the mobility of both the protons and the water molecules within the MOF channels increases. This enhanced mobility facilitates both the Grotthuss and vehicle mechanisms of proton transport, resulting in higher proton conductivity. The relationship between conductivity and temperature often follows an Arrhenius-type behavior, allowing for the calculation of the activation energy for the conduction process. rsc.org
Table 2: Proton Conductivity of an Imidazole-Loaded MOF under Anhydrous Conditions
| Temperature (°C) | Proton Conductivity (S cm⁻¹) | Activation Energy (eV) |
| 80 | Varies with MOF structure | 0.19 - 0.46 |
| 90 | Varies with MOF structure | 0.19 - 0.46 |
| 100 | Varies with MOF structure | 0.19 - 0.46 |
| 110 | up to 3.0 × 10⁻⁴ | 0.19 - 0.46 |
| Data adapted from a study on imidazole-loaded Al-MOFs. rsc.org |
It is important to note that the stability of the MOF at elevated temperatures and high humidity is crucial for its practical application in devices like PEMFCs.
Future Directions and Emerging Research Avenues for 4,6 Di 1h Imidazol 1 Yl Isophthalic Acid Based Materials
Rational Design Principles for Tailoring Ligand Properties and Framework Architectures
The rational design of MOFs hinges on a deep understanding of the interplay between the ligand's stereochemistry and the resulting framework topology. For 4,6-Di(1H-imidazol-1-yl)isophthalic acid, future research will likely focus on a number of key areas. The coordination chemistry of this ligand, with its distinct carboxylate and imidazole (B134444) groups, allows for a variety of binding modes to metal centers. A systematic investigation into how reaction conditions (e.g., pH, solvent, temperature) influence these coordination modes is crucial for controlling the final architecture.
Furthermore, the inherent steric hindrance and angular disposition of the functional groups in this compound play a significant role in dictating the porosity and dimensionality of the resulting MOFs. Computational modeling and experimental studies could be synergistically employed to predict and verify how modifications to the ligand backbone, such as the introduction of functional groups, could be used to fine-tune the pore size and shape for specific applications like gas storage and separation.
Exploration of Novel Mixed-Metal and Mixed-Ligand Systems for Enhanced Functionality
The introduction of multiple metal ions or organic ligands into a single MOF structure, creating mixed-metal or mixed-ligand systems, is a powerful strategy for enhancing material functionality. To date, research on MOFs derived from this compound has primarily focused on single-metal systems, such as the cobalt-based MOF, [Co(bimip)(H2O)0.5]·0.5H2O. nih.gov Future investigations are poised to explore the incorporation of a secondary metal ion into this framework to potentially enhance its catalytic or electronic properties.
Similarly, the use of a secondary, complementary ligand in conjunction with this compound could lead to the formation of novel topologies with modified pore environments. This approach could be particularly beneficial for applications in selective gas adsorption or catalysis, where the introduction of specific functional groups via a secondary ligand could create targeted active sites.
Integration into Hybrid Materials and Composites for Multifunctional Applications
To bridge the gap between laboratory-scale synthesis and real-world applications, the integration of MOFs into hybrid materials and composites is a critical research direction. For MOFs based on this compound, the development of composites with polymers or graphene oxide could lead to materials with improved mechanical stability, processability, and enhanced performance in areas such as photocatalysis and adsorption.
For instance, dispersing nanoparticles of a this compound-based MOF within a polymer matrix could result in a flexible and robust material suitable for membrane-based separations or as a coating with specific functionalities. Likewise, the creation of composites with graphene oxide could leverage the high surface area and conductivity of graphene to enhance the photocatalytic efficiency of the MOF component.
Development of Advanced In-Situ Characterization Techniques for Dynamic Studies
Understanding the dynamic behavior of MOFs under operational conditions is key to optimizing their performance. Advanced in-situ characterization techniques, such as in-situ X-ray diffraction (XRD) and spectroscopy, can provide invaluable insights into the structural transformations, guest-host interactions, and reaction mechanisms within these materials.
Future research should focus on applying these techniques to study the dynamic processes in MOFs synthesized from this compound. For example, in-situ XRD could be used to monitor the structural changes of a MOF during gas adsorption/desorption cycles, providing a deeper understanding of its flexibility and stability. Spectroscopic techniques could be employed to probe the interactions between guest molecules and the active sites within the framework, elucidating the mechanisms of catalysis or sensing.
Advancements in Theoretical Chemistry for Predicting and Understanding Complex Ligand-Based MOF Properties
Theoretical and computational chemistry are becoming increasingly indispensable tools in the design and discovery of new materials. For MOFs based on this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide atomic-level insights into their structural, electronic, and adsorptive properties.
Future theoretical studies could focus on predicting the most stable crystal structures for different metal-ligand combinations, thereby guiding synthetic efforts. MD simulations can be employed to model the diffusion and adsorption of various guest molecules within the pores of these MOFs, helping to screen for promising candidates for specific separation applications. Furthermore, computational methods can be used to elucidate the electronic structure of these materials, which is crucial for understanding their photocatalytic and sensing capabilities. The synergy between theoretical predictions and experimental validation will undoubtedly accelerate the development of advanced materials based on this compound.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing coordination polymers using 4,6-Di(1H-imidazol-1-yl)isophthalic acid as a ligand?
- Methodology : The ligand is typically combined with metal salts (e.g., Co(NO₃)₂·6H₂O or Cd(NO₃)₂·2H₂O) under hydrothermal conditions. For example, a mixture of the ligand, metal salt, and auxiliary linkers (e.g., 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl) is dissolved in water, heated in a Teflon-lined autoclave at 393–433 K for 3–4 days, and slowly cooled to yield crystalline products .
- Critical parameters : Maintain precise molar ratios (e.g., 1:1:1 for metal:ligand:auxiliary linker) and controlled temperature gradients to avoid amorphous byproducts.
Q. What characterization techniques are essential for confirming the structure of metal-organic frameworks (MOFs) derived from this ligand?
- Primary methods :
- Single-crystal X-ray diffraction (SCXRD) for atomic-level structural determination (e.g., unit cell parameters: a = 11.0862 Å, b = 11.770 Å, c = 12.370 Å for a Co-based MOF) .
- Powder X-ray diffraction (PXRD) to verify phase purity and monitor structural transformations under stimuli like solvent fumigation .
- FT-IR spectroscopy to confirm ligand coordination modes (e.g., ν(COO⁻) stretches at ~1600 cm⁻¹) .
Q. How can solubility challenges of this compound in common solvents be addressed during synthesis?
- Solutions :
- Use polar solvents like water or DMF under high-temperature hydrothermal conditions to enhance ligand solubility .
- Introduce auxiliary ligands (e.g., bipyridyl derivatives) to stabilize the framework and improve crystallinity .
Advanced Research Questions
Q. How do variations in metal ions (e.g., Co²⁺ vs. Zr⁴⁺) affect the topology and properties of MOFs derived from this ligand?
- Structural analysis : Co²⁺ tends to form 2D layered structures with octahedral coordination (e.g., [Co(H₂O)(µ₂-ligand)]), while Zr⁴⁺ favors 3D frameworks due to higher coordination demands .
- Functional implications : Co-based MOFs exhibit photocatalytic CO₂ reduction activity (e.g., 98% selectivity for CO), whereas Zr-based frameworks show enhanced thermal stability (>400°C) .
- Data contradiction resolution : Compare SCXRD data with computational simulations (e.g., density functional theory) to validate coordination geometries .
Q. What strategies optimize the photocatalytic efficiency of Co-MOFs using this ligand for CO₂ reduction?
- Experimental design :
- Bandgap engineering : Modify the ligand’s electron-donating groups (e.g., introduce –NO₂ or –NH₂) to adjust the MOF’s bandgap (target: ~2.2 eV for visible-light activation) .
- Co-catalyst integration : Decorate the MOF with Pt nanoparticles to enhance charge separation and reduce recombination .
Q. How do anion-π interactions influence the stability and guest adsorption in frameworks containing this ligand?
- Case study : In chloride-containing systems, the ligand’s electron-deficient pyrimidine rings engage in anion-π⁺ interactions (distance: ~3.2 Å), stabilizing supramolecular architectures .
- Methodological validation : Use Hirshfeld surface analysis and CSD reference codes (e.g., YOGJIP) to map non-covalent interactions .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in PXRD patterns when synthesizing MOFs under varying pH conditions?
- Root cause analysis : pH changes (e.g., acidic vs. neutral) alter protonation states of carboxylate groups, leading to divergent coordination modes.
- Resolution : Pair PXRD with solid-state NMR to track protonation dynamics and refine synthesis protocols .
Q. Why do some MOFs derived from this ligand show reduced luminescence in aqueous media?
- Mechanistic insight : Water molecules quench excited states via hydrogen bonding or framework hydrolysis.
- Mitigation : Post-synthetic modification with hydrophobic groups (e.g., –CF₃) or encapsulation in polymer matrices .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
